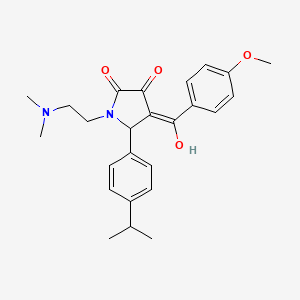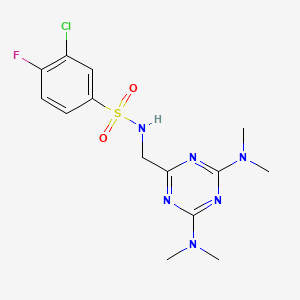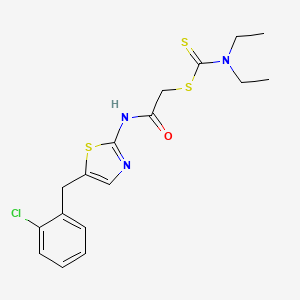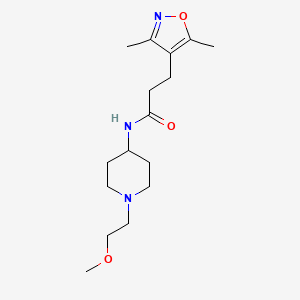![molecular formula C16H15N3O5S2 B2743057 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034256-89-6](/img/structure/B2743057.png)
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H15N3O5S2 and its molecular weight is 393.43. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
The synthesis of this compound was triggered by reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, resulting in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . Further treatment with different alkyl/aralkyl halides yielded N-alkyl/aralkyl-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides . These derivatives have been investigated as potential agents for treating Alzheimer’s disease. The inhibition activity of these molecules against cholinesterase enzymes suggests their therapeutic potential in managing this neurodegenerative disorder.
Antibacterial Agents
Sulfonamides, including this compound, have a long history as antibacterial drugs. The bacteriostatic nature of sulfonamides makes them effective against various bacterial infections, including urinary tract infections. Their broad-spectrum action and absorption from the gastrointestinal tract contribute to their clinical use .
Anti-HIV Research
Although not directly studied for HIV, compounds with similar structural features have been evaluated for their anti-HIV activity. Researchers have synthesized novel indolyl derivatives and performed molecular docking studies as potential anti-HIV agents .
Aldose Reductase Inhibition
The compound’s benzothiadiazole scaffold resembles other aldose reductase inhibitors. These inhibitors are relevant in managing diabetic complications, particularly diabetic neuropathy and retinopathy. While further investigations are necessary, this compound’s structure suggests potential aldose reductase inhibitory activity .
Mecanismo De Acción
Target of Action
The compound, also known as N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, primarily targets cholinesterases and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
The compound interacts with its targets by inhibiting their activity . The inhibition of cholinesterases prevents the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration. On the other hand, the inhibition of lipoxygenase enzymes reduces the production of leukotrienes, which are involved in inflammatory responses.
Biochemical Pathways
The affected pathways include the cholinergic pathway and the arachidonic acid pathway . The increase in acetylcholine concentration enhances nerve signal transmission in the cholinergic pathway. The reduction in leukotriene production decreases inflammation in the arachidonic acid pathway .
Pharmacokinetics
Similar sulfonamide-based drugs are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties impact the bioavailability of the compound, determining the concentration of the drug that reaches the target site.
Result of Action
The molecular and cellular effects of the compound’s action include enhanced nerve signal transmission due to increased acetylcholine concentration and reduced inflammation due to decreased leukotriene production . These effects could potentially be beneficial in conditions such as Alzheimer’s disease and inflammatory disorders .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the compound’s synthesis involves reactions in aqueous alkaline media . Additionally, the compound’s efficacy may be affected by the presence of other substances that compete for the same targets.
Propiedades
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S2/c20-12(10-4-5-13-14(8-10)24-7-6-23-13)9-17-26(21,22)15-3-1-2-11-16(15)19-25-18-11/h1-5,8,12,17,20H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIAFWLQHBPACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC4=NSN=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-2-chloro-4-[(2-methylpropan-2-yl)oxy]benzene](/img/structure/B2742975.png)

![8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B2742977.png)
![2-chloro-N-[2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2742980.png)


![methyl 4-[(3E)-3-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B2742986.png)


![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2742991.png)
![Methyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2742993.png)
![N1-(4-nitrophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2742994.png)

![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2742996.png)